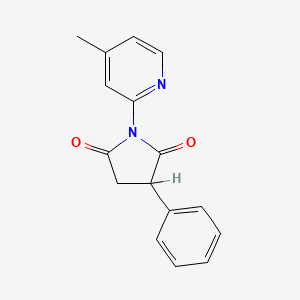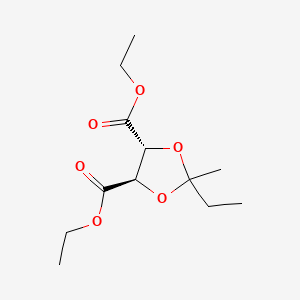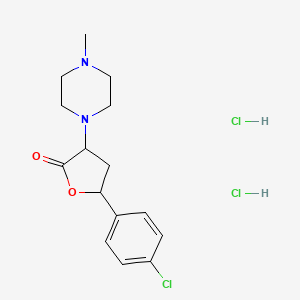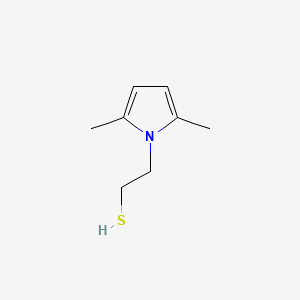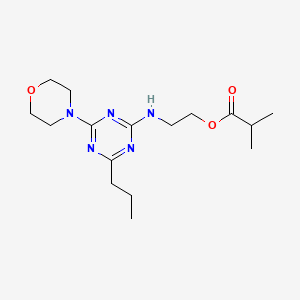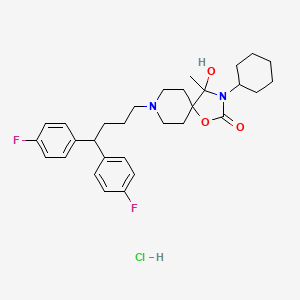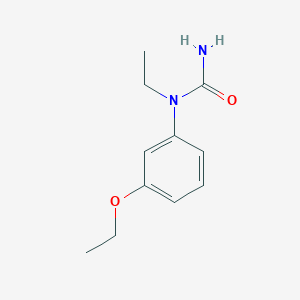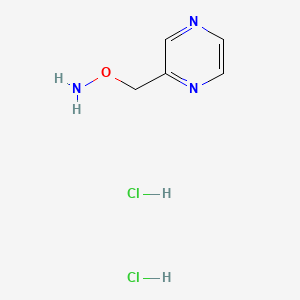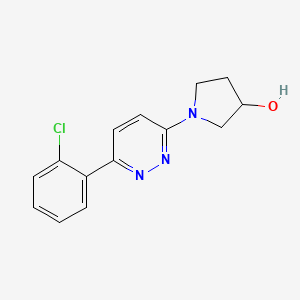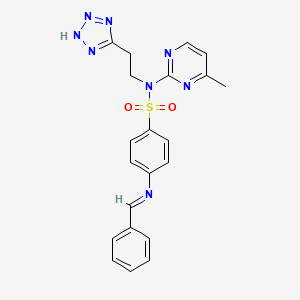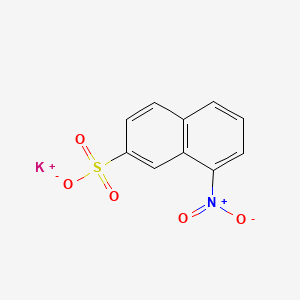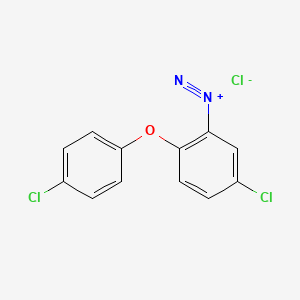
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, chloride is a chemical compound with the molecular formula C12H7Cl2N2O. It is a derivative of benzenediazonium chloride, featuring a chlorophenoxy group attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Diazotization Reaction:
Sandmeyer Reaction: This involves the reaction of an aromatic amine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with a chlorophenoxy compound.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process, where the raw materials are mixed in a controlled environment to ensure the purity and consistency of the final product.
Purification: The crude product is purified through recrystallization or other purification techniques to achieve the desired level of purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: Substitution reactions are common, where the diazonium group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride and hypophosphorous acid are used.
Substitution: Various nucleophiles can be used for substitution reactions, including phenols and amines.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Azo compounds and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis to introduce chlorophenoxy groups into other molecules. Biology: It serves as a reagent in biochemical assays and studies involving chlorophenoxy compounds. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through the diazonium group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the diazonium group can be replaced by nucleophiles, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Benzenediazonium chloride: The parent compound without the chlorophenoxy group.
4-Chlorophenol: A simpler compound lacking the diazonium group.
5-Chloro-2-(4-chlorophenoxy)aniline: A related compound with an amine group instead of the diazonium group.
Uniqueness: Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, chloride is unique due to its combination of the diazonium group and the chlorophenoxy group, which allows for a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
29684-43-3 |
|---|---|
Formule moléculaire |
C12H7Cl3N2O |
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
5-chloro-2-(4-chlorophenoxy)benzenediazonium;chloride |
InChI |
InChI=1S/C12H7Cl2N2O.ClH/c13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15;/h1-7H;1H/q+1;/p-1 |
Clé InChI |
WZIPUDOJTYTOKO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


